3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190047
InChI: InChI=1S/C11H20N4O2/c1-14(2)7-8-15-9(16)11(13-10(15)17)3-5-12-6-4-11/h12H,3-8H2,1-2H3,(H,13,17)
SMILES:
Molecular Formula: C11H20N4O2
Molecular Weight: 240.30 g/mol

3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione

CAS No.:

Cat. No.: VC16190047

Molecular Formula: C11H20N4O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione -

Specification

Molecular Formula C11H20N4O2
Molecular Weight 240.30 g/mol
IUPAC Name 3-[2-(dimethylamino)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C11H20N4O2/c1-14(2)7-8-15-9(16)11(13-10(15)17)3-5-12-6-4-11/h12H,3-8H2,1-2H3,(H,13,17)
Standard InChI Key MOXXREGRCJEQMO-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN1C(=O)C2(CCNCC2)NC1=O

Introduction

Chemical Identity and Molecular Properties

Basic Descriptors

The molecular formula of 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione is C₁₁H₂₀N₄O₂, with a molecular weight of 240.30 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the spirocyclic core (1,3,8-triazaspiro[4.5]decane-2,4-dione) and the N-linked 2-dimethylaminoethyl substituent at position 3. The compound’s CAS registry number (1206970-51-5) ensures unambiguous identification across databases .

Structural Relationships

This derivative shares its core scaffold with simpler analogs such as 1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 13625-39-3), which lacks the dimethylaminoethyl side chain . Comparative analysis reveals that the addition of the 2-dimethylaminoethyl group introduces a tertiary amine, enhancing the molecule’s potential for hydrogen bonding and cationic interactions—features often exploited in drug design to improve target binding or blood-brain barrier penetration .

Structural and Stereochemical Analysis

Spirocyclic Architecture

The spiro[4.5]decane system consists of a piperidine ring fused to a diketopiperazine unit at the central nitrogen atom (N8). This arrangement imposes significant conformational constraints, as evidenced by X-ray crystallographic data from related spirocyclic compounds . The spiro junction forces the two rings into perpendicular planes, reducing rotational freedom and potentially stabilizing bioactive conformations .

Substituent Effects

The 2-dimethylaminoethyl group at position 3 introduces a flexible side chain with a terminal dimethylamine. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest that this substituent adopts an extended conformation in solution, positioning the dimethylamine moiety for interactions with acidic residues in enzymatic pockets or receptor sites .

Synthesis and Derivative Chemistry

Synthetic Routes

While no explicit synthesis protocol for 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione is publicly disclosed, patent literature on related triazaspiro compounds provides plausible pathways. A common strategy involves:

  • Cyclocondensation: Reacting a diketopiperazine precursor with a primary amine to form the spirocyclic core .

  • Alkylation: Introducing the 2-dimethylaminoethyl group via nucleophilic substitution or reductive amination .

For example, DE102004014296A1 describes the synthesis of 2,4-dibenzyl-8-substituted analogs using benzyl-protected intermediates, followed by deprotection and functionalization . Adapting this method, the dimethylaminoethyl side chain could be appended using 2-dimethylaminoethyl chloride or a similar electrophile.

Structural Derivatives

Patent DE102004014296A1 enumerates over 50 derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, highlighting the scaffold’s versatility . Key modifications include:

  • Acyl substitutions at N8 (e.g., 8-cinnamoyl, 8-(3-chlorothiophene-2-carbonyl)) .

  • Alkyl/aryl groups at positions 2 and 4 (e.g., dibenzyl, methylpropyl) .

Notably, 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione distinguishes itself through its dual functionalization: a rigid spiro core paired with a flexible cationic side chain.

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